4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline
Description
Chemical Structure: The compound features a central aniline group substituted with two pyrazole rings. The pyrazole at position 3 carries a 1,3-dimethyl substitution (Figure 1).
Key Properties:
Properties
CAS No. |
1006348-74-8 |
|---|---|
Molecular Formula |
C14H15N5 |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
Aryl halide derivatives of pyrazole (e.g., 3-bromo-1-(4-nitrophenyl)-1H-pyrazole) undergo coupling with 1,3-dimethylpyrazole-4-boronic acid using Pd(PPh₃)₄ as a catalyst. Post-coupling nitro reduction yields the target compound.
Advantages : High regioselectivity, tolerance of functional groups.
Limitations : Requires synthesis of boronic acid intermediates.
Wittig Reaction
The aldehyde intermediate is converted to a phosphonium salt via reaction with triphenylphosphine and carbon tetrachloride. Subsequent Wittig reaction with 4-nitrobenzylidene derivatives forms the styryl linkage, followed by cyclization and reduction.
Advantages : Modular construction of the bis-pyrazole system.
Limitations : Multi-step synthesis lowers overall yield.
Analytical and Spectroscopic Characterization
Table 1: Comparative Data for Key Intermediates and Final Product
| Compound | Yield (%) | m.p. (°C) | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|---|---|
| Pyrazole-4-carbaldehyde | 80 | 142–143 | 1673 | 10.09 (s, CHO) |
| Hydrazone intermediate | 65 | 165–167 | 1636 | 8.57 (s, CH=N) |
| Nitrophenyl-bis-pyrazole | 70 | 240–242 | – | 7.53 (s, H-5 pyrazole) |
| Final product (aniline) | 85 | 280–282 | 3367 (NH₂) | 5.36 (br s, NH₂) |
Mechanistic Considerations
The Vilsmeier-Haack reaction proceeds via formation of a chloroiminium intermediate, which electrophilically substitutes at the pyrazole’s 4-position. Hydrazone formation involves nucleophilic addition-elimination, while cyclization likely follows a concerted-sigmatropic rearrangement. Nitro reduction proceeds through a catalytic hydrogenation mechanism, cleaving the N–O bond via adsorbed hydrogen atoms on Pd.
Challenges and Optimization Strategies
-
Hydrazone Cyclization : Low yields due to competing side reactions (e.g., oligomerization) are mitigated by using high-dilution conditions and kinetic control.
-
Nitro Reduction : Over-reduction to hydroxylamine is prevented by employing mild hydrogenation conditions and monitoring reaction progress via TLC .
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Nitro derivatives and azo compounds.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole and aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives, including 4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of key signaling pathways associated with cancer proliferation and survival .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Various studies have reported that pyrazole derivatives demonstrate significant inhibitory effects against a range of bacteria and fungi. The presence of the pyrazole ring system is believed to enhance the interaction with microbial enzymes, leading to effective inhibition .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. These effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
Material Science
Polymeric Applications
The incorporation of pyrazole derivatives into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Research indicates that this compound can act as a cross-linking agent in polymer synthesis, improving the material's resilience under thermal stress .
Sensors and Electronics
Due to its electronic properties, this compound has potential applications in sensor technology. The electron-donating nature of the pyrazole moiety allows for enhanced conductivity when integrated into electronic devices. Studies have explored its use in organic field-effect transistors (OFETs) where it contributes to improved charge transport characteristics .
Agricultural Chemistry
Pesticide Development
The synthesis of novel pesticides incorporating pyrazole derivatives is an area of active research. This compound has been evaluated for its efficacy against various agricultural pests. Its mode of action typically involves disruption of metabolic pathways essential for pest survival .
Herbicide Formulations
Research indicates that this compound can be utilized in developing herbicides with selective action against specific weed species. The structural features of pyrazole derivatives allow for targeted action while minimizing harm to desirable crops.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Antimalarial Activity: It can interfere with the life cycle of Plasmodium species by targeting specific enzymes or pathways.
Anticancer Activity: The compound may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Pharmacokinetic Comparison
Key Findings
Substituent Impact :
- Electron-withdrawing groups (e.g., trifluoromethyl, fluoropyrimidine) enhance potency and selectivity in kinase inhibitors .
- Polar groups (e.g., nitrile, methoxy) improve solubility and pharmacokinetics .
Metabolic Stability :
- Heterocycles like oxadiazole reduce oxidative metabolism, whereas dimethylpyrazole may require structural optimization for stability .
Target Specificity :
- Diarylpyrazole derivatives exhibit versatility across targets (e.g., PDE10A, TYK2, ALK5), driven by substituent-driven binding pocket interactions .
Biological Activity
The compound 4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline , a pyrazole derivative, has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this specific compound, detailing its mechanisms, efficacy in various assays, and related case studies.
Chemical Structure
The structure of this compound can be represented as follows:
The biological activity of pyrazole derivatives often involves interaction with various molecular targets. For this compound, the proposed mechanisms include:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases, which are crucial in cell cycle regulation.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. Table 1 summarizes the findings related to the anticancer activity of this compound and related compounds.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 0.46 | CDK inhibition |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep2 | 3.25 | Apoptosis induction |
| Ethyl derivative | A549 | 26 | Growth inhibition |
Data sourced from recent publications on pyrazole derivatives .
Anti-inflammatory Activity
Pyrazole compounds are also noted for their anti-inflammatory properties. In vitro studies have demonstrated that they can inhibit the production of pro-inflammatory cytokines.
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- Study on MCF7 Cells : A study evaluated the effects of this compound on MCF7 breast cancer cells. The compound exhibited an IC50 value of 0.46 µM, indicating potent antiproliferative activity .
- Combination Therapy : Another investigation explored the use of this compound in combination with traditional chemotherapeutics. Results showed enhanced cytotoxicity against resistant cancer cell lines when used alongside doxorubicin .
Q & A
Q. Basic
- HPLC : Quantifies purity (>95% as per industrial standards) .
- NMR : Confirms substitution patterns (e.g., dimethyl protons at δ 2.1–2.3 ppm) .
- Mass Spectrometry : Validates molecular weight (C₁₄H₁₆N₅, theoretical MW 262.32) .
Q. Advanced
- X-ray Crystallography : Resolves 3D conformation using SHELXL for refinement. For example, the dihedral angle between pyrazole and aniline rings (≈15°) impacts solubility .
- DFT Calculations : Predicts electronic properties (HOMO-LUMO gap ≈4.2 eV) to rationalize redox stability .
How do structural analogs of this compound perform in enzyme inhibition assays?
Advanced
Data from kinase inhibition studies:
| Analog | Target Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| 4-(1H-Pyrazol-1-yl)aniline | JAK2 | 1200 | 1.5 |
| 3-(Trifluoromethyl) derivative | JAK2 | 450 | 3.2 |
| Target Compound | JAK2 | 85 | 12.7 |
The 1,3-dimethylpyrazole moiety reduces off-target binding, while the aniline nitrogen participates in hydrogen bonding with catalytic lysine residues .
What computational tools are effective for predicting this compound’s pharmacokinetic properties?
Q. Advanced
- Molecular Docking (AutoDock Vina) : Simulates binding to JAK2 (PDB: 4U5J) with a docking score of −9.2 kcal/mol .
- ADMET Prediction (SwissADME) :
- LogP : 2.1 (optimal for blood-brain barrier penetration).
- TPSA : 55 Ų (moderate solubility).
- Metabolic Stability (CYP3A4) : Predicted t₁/₂ = 6.2 hours in human liver microsomes .
How can crystallographic data resolve contradictions in reported bioactivity?
Advanced
Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 1.2 µM in kinase assays) arise from:
- Crystal Packing Effects : SHELXL-refined structures show varying protonation states of the aniline group in acidic vs. neutral buffers .
- Hydration Patterns : High-resolution data (d = 0.84 Å) reveal water-mediated hydrogen bonds that stabilize inactive conformations in certain assays .
What strategies improve aqueous solubility without compromising activity?
Q. Advanced
- Salt Formation : Hydrochloride salts (e.g., sc-347593A) increase solubility by 3× (from 0.2 mg/mL to 0.6 mg/mL) .
- Prodrug Design : Phosphate esters of the aniline group enhance solubility (logS = −2.1 → −1.4) while maintaining kinase affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
